4-(4-Hydroxyphenyl)-2-nitrophenol
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Overview
Description
4-(4-Hydroxyphenyl)-2-nitrophenol is an organic compound that features both a hydroxyl group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-nitrophenol typically involves the nitration of 4-hydroxyphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is as follows:
4-Hydroxyphenol+HNO3→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-2-nitrobenzaldehyde.
Reduction: 4-(4-Hydroxyphenyl)-2-aminophenol.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-nitrophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvic acid: Shares the hydroxyl group but lacks the nitro group.
Bis(4-hydroxyphenyl)methane: Contains two hydroxyl groups but no nitro group.
4,4’-Sulfonyldiphenol: Contains two hydroxyl groups and a sulfone group instead of a nitro group.
Uniqueness
4-(4-Hydroxyphenyl)-2-nitrophenol is unique due to the presence of both hydroxyl and nitro groups on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMAIRQMOJFXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420697 |
Source
|
Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374589-63-6 |
Source
|
Record name | 4-(4-hydroxyphenyl)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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